N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
Overview
Description
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol . It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a carboxamide group at the 4-position of the piperidine ring and a methyl group at the 4-position of the pyridine ring
Mechanism of Action
Target of Action
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a novel compound that has been shown to have significant anti-angiogenic and DNA cleavage activities . The primary targets of this compound are the blood vessels in the chick chorioallantoic membrane (CAM) model and the DNA molecule .
Mode of Action
The compound interacts with its targets by blocking the formation of blood vessels in the CAM model, thereby inhibiting in vivo angiogenesis . It also exhibits differential migration and band intensities in DNA binding/cleavage assays . The presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency .
Biochemical Pathways
It is known that the compound exerts its effects by interacting with the angiogenesis process and dna cleavage . Both of these processes are crucial in the growth and proliferation of cells.
Result of Action
The compound’s action results in the inhibition of angiogenesis and DNA cleavage . This leads to a disruption in the formation of new blood vessels and the cleavage of DNA, which can potentially inhibit the growth and proliferation of cells .
Preparation Methods
The synthesis of N-(4-methylpyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired carboxamide product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-methylpyridin-2-yl)piperidine-4-carboxylate: This compound has a similar structure but with an ester group instead of a carboxamide group, leading to different chemical properties and reactivity.
N-(4-methylpyridin-2-yl)piperidine-4-sulfonamide:
N-(4-methylpyridin-2-yl)piperidine-4-thioamide: The thioamide group imparts unique chemical properties and reactivity compared to the carboxamide group.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-2-7-14-11(8-9)15-12(16)10-3-5-13-6-4-10/h2,7-8,10,13H,3-6H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLKNRXWKYRFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650288 | |
Record name | N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865078-92-8 | |
Record name | N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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